AZD2461 - 1174043-16-3

AZD2461

Catalog Number: EVT-287980
CAS Number: 1174043-16-3
Molecular Formula: C22H22FN3O3
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The poly(ADP-ribose) polymerases (PARPs) form a family of enzymes with roles in DNA repair and apoptosis, particularly in response to reactive oxygen and nitrogen species. AZD 2461 is a PARP inhibitor (IC50 = 5 nM) with low affinity for the P-glycoprotein drug efflux transporter. It was developed to overcome the resistance encountered with olaparib that is presumed to be mediated in part by P-glycoprotein-mediated drug efflux. When tested on the olaparib-resistant KB1P tumor T6-28, which has an 80-fold increased Mdr1b expression, AZD 2461 did not affect P-glycoprotein. Furthermore, it can induce a loss of p53 binding protein 1 expression in mice with KB1P tumors at 100 mg/kg.
AZD2461 is a novel and potent PARP inhibitor with lower affinity to P-glycoprotein. AZD2641 is currently in Phase I clinical study. The study is being conducted to see how it may work to treat solid tumors. The main purpose is to establish a safe dosage of the drug and provide additional information on any potential side effects this drug may cause. The study will also assess the blood levels and action of AZD2461 in the body over a period of time and will indicate whether the drug has a therapeutic effect on solid tumors.

Olaparib

Relevance: Olaparib serves as a critical comparator to 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one (AZD2461) in several studies. While both compounds share a similar mechanism of action as PARP inhibitors, key structural differences impact their pharmacological profiles. Notably, AZD2461 demonstrates reduced susceptibility to P-glycoprotein (P-gp) mediated efflux, a major drug transporter, compared to olaparib. This difference in P-gp interaction is highlighted in preclinical models where AZD2461 achieves superior brain penetration and demonstrates efficacy against olaparib-resistant tumors overexpressing P-gp [, , , ]. These findings suggest that AZD2461 may overcome resistance mechanisms associated with olaparib, potentially expanding its therapeutic window in certain cancer types.

Rucaparib

Relevance: Similar to olaparib, rucaparib is evaluated alongside 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one (AZD2461) to discern their relative potencies and therapeutic implications. One study comparing their effects in breast cancer cell lines found both compounds to be cytotoxic, although with varying efficacy depending on the cell line's BRCA status and other genetic factors []. These findings underscore the complex interplay between PARP inhibition, BRCA status, and cellular responses, highlighting the need for further investigation into individual PARP inhibitor profiles like AZD2461.

Iniparib

Relevance: Iniparib's inclusion in research alongside 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one (AZD2461) provides context for the evolution of PARP-targeted therapies and their diverse pharmacological actions []. While both were investigated for their anticancer potential, their divergent mechanisms highlight the complexity of targeting DNA damage response pathways and underscore the need for precise target characterization.

NU1025

Relevance: Several studies utilize NU1025 as a benchmark compound when investigating the activity and selectivity of 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one (AZD2461) [, ]. These comparative analyses reveal that AZD2461 often exhibits a more potent cytotoxic effect than NU1025 in various cancer cell lines, irrespective of their BRCA mutation status. This suggests that AZD2461 may possess a broader therapeutic window compared to NU1025.

Talazoparib

Analogues of AZD2461 with Modified Nitrogen Heterocycles

Compound Description: Researchers synthesized a series of AZD2461 analogues featuring alterations to the nitrogen heterocycle within its structure. These modifications aimed to investigate the impact on PARP-1 binding affinity and P-gp interactions [].

Relevance: These analogues provide valuable information for understanding structure-activity relationships for AZD2461. Notably, some analogues demonstrated comparable or even improved PARP-1 binding affinities while exhibiting decreased interactions with P-gp []. These findings suggest that structural modifications to the nitrogen heterocycle can fine-tune the pharmacological properties of AZD2461, potentially leading to compounds with enhanced efficacy and reduced drug resistance.

Source and Classification

AZD2461 was developed by AstraZeneca and is classified as an anticancer agent. Its development was driven by the need for improved therapies targeting tumors with specific genetic backgrounds, such as those deficient in breast cancer genes BRCA1 and BRCA2. The compound is recognized under various identifiers including its CAS number 1174043-16-3 and has been extensively studied for its pharmacological properties .

Synthesis Analysis

Methods

The synthesis of AZD2461 involves several key steps that focus on creating a compound with high potency against poly (ADP-ribose) polymerases while minimizing its susceptibility to drug transporters. The synthesis process is detailed in international patent WO2009/093032, which outlines the structural modifications made to enhance its pharmacological profile.

Technical Details

The synthetic route begins with the preparation of a phthalazinone core, which is then modified through various chemical reactions including carbonylation and fluorination. The final product is purified using high-performance liquid chromatography, ensuring a purity level of over 98% .

Molecular Structure Analysis

Data

The molecular weight of AZD2461 is approximately 395.43 g/mol, with an exact mass of 395.16 g/mol. Its InChI key is HYNBNUYQTQIHJK-UHFFFAOYSA-N, which provides a unique identifier for the compound in chemical databases .

Chemical Reactions Analysis

Reactions

AZD2461 undergoes various chemical reactions typical for pharmaceutical compounds, including hydrolysis and metabolic transformations. Its interactions with biological targets primarily involve binding to poly (ADP-ribose) polymerases, leading to inhibition of their activity.

Technical Details

The compound's mechanism of action involves the formation of a stable complex with the target enzymes, effectively blocking their ability to repair single-strand breaks in DNA. This action results in increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs .

Mechanism of Action

AZD2461 functions by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, which play critical roles in DNA repair processes. By blocking these enzymes, AZD2461 induces synthetic lethality in cells that are already compromised due to mutations in BRCA genes.

Process and Data

In vitro studies have demonstrated that AZD2461 exhibits comparable efficacy to olaparib in inhibiting DNA repair mechanisms. It has shown effective inhibition at IC50 values of 5 nmol/L for poly (ADP-ribose) polymerase 1 and 2, suggesting it retains potent anticancer activity while potentially offering better tolerability in combination therapies .

Physical and Chemical Properties Analysis

Physical Properties

AZD2461 is characterized by its solid-state form with a melting point that supports stability under standard laboratory conditions. It is classified under storage class 11 due to its combustible nature.

Chemical Properties

The compound exhibits solubility in organic solvents and has been evaluated for its pharmacokinetic properties, including absorption and distribution profiles. Its poor substrate nature for drug transporters enhances its potential therapeutic index by reducing off-target effects associated with other poly (ADP-ribose) polymerase inhibitors like olaparib .

Applications

AZD2461 has significant applications in cancer therapy, particularly for tumors associated with BRCA mutations or those exhibiting resistance to conventional therapies. Its ability to selectively inhibit poly (ADP-ribose) polymerases makes it a valuable candidate for clinical trials aimed at improving treatment outcomes for patients with resistant tumors.

In addition to its therapeutic applications, AZD2461 is being investigated as a radiotracer for positron emission tomography imaging studies, allowing for better visualization of tumors expressing poly (ADP-ribose) polymerases in vivo .

Properties

CAS Number

1174043-16-3

Product Name

AZD2461

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2461; AZD-2461; AZD 2461.

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.